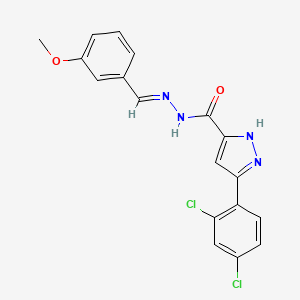
(E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14Cl2N4O2 and its molecular weight is 389.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Recent studies have explored its potential as an anticancer agent, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-methoxybenzylhydrazine in the presence of appropriate solvents and catalysts. The resulting product is characterized using spectroscopic methods such as NMR and IR to confirm its structure.
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines.
- Case Study : A recent evaluation demonstrated that a related pyrazole derivative exhibited an IC50 value of 12 ± 3 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 12 ± 3 |
| Pyrazole Derivative B | LNCaP | 18 |
| Pyrazole Derivative C | PC-3 | 25 |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory mediators, which can be beneficial in treating inflammatory diseases.
- Research Findings : Studies suggest that certain pyrazoles can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
Antimicrobial Activity
Pyrazole derivatives have shown promising antimicrobial activity against various pathogens.
- Evaluation : A study reported that certain synthesized pyrazoles exhibited notable antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antifungal agents .
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Candida albicans | < 10 | Pyrazole A |
| Aspergillus niger | < 15 | Pyrazole B |
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications on the phenyl rings or substituents can significantly influence their potency and selectivity.
科学的研究の応用
Synthesis and Characterization
The synthesis of (E)-3-(2,4-dichlorophenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2,4-dichlorophenyl hydrazine. The resulting product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study indicated that compounds structurally similar to this compound showed inhibitory effects on A549 lung cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria and fungi, suggesting that this compound may also exhibit similar activities .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, compounds in this class have been investigated for anti-inflammatory effects. Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
Case Studies
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-26-13-4-2-3-11(7-13)10-21-24-18(25)17-9-16(22-23-17)14-6-5-12(19)8-15(14)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAPYIXEIKQENU-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














